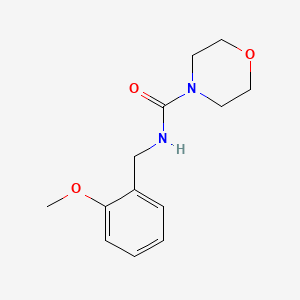

N-(2-methoxybenzyl)-4-morpholinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

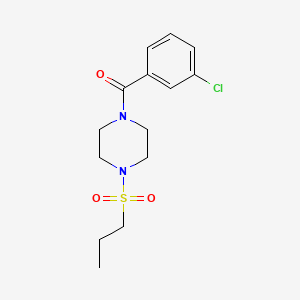

- A series of benzamides, including structures similar to N-(2-methoxybenzyl)-4-morpholinecarboxamide, were synthesized and evaluated for gastrokinetic activity, demonstrating potent effects in in vivo tests (Kato et al., 1992).

- Another study focused on synthesizing benzamides with substituted morpholine groups, highlighting how different substituents affect gastrokinetic activity (Kato et al., 1991).

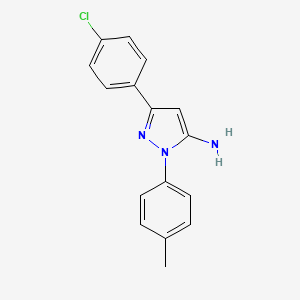

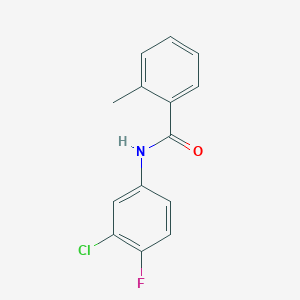

Molecular Structure Analysis

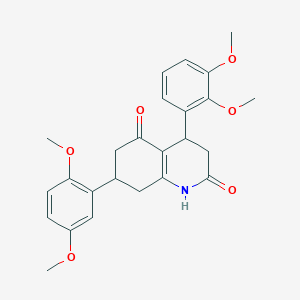

- The crystal structure of a compound similar to N-(2-methoxybenzyl)-4-morpholinecarboxamide was determined, showing significant inhibitory activity against cancer cell lines (Lu et al., 2021).

Chemical Reactions and Properties

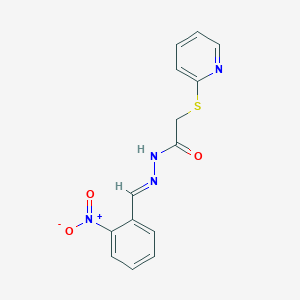

- Research on the enantiomers of a similar compound revealed insights into its serotonin 5-HT4 receptor agonistic activity, which is essential for understanding its chemical properties (Morie et al., 1994).

Physical Properties Analysis

- The synthesis and spectroscopic analysis of compounds with structures related to N-(2-methoxybenzyl)-4-morpholinecarboxamide provide insights into their physical properties (Banu et al., 2013).

Chemical Properties Analysis

- Investigation into the binding studies of methoxylated derivatives indicates the specificity and affinity of such compounds to certain receptors, shedding light on their chemical properties (Graulich et al., 2006).

科学的研究の応用

Synthesis and Polymer Applications

One area of research involves the synthesis of biodegradable polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives, including those with benzyl-protected carboxylic acid and benzyloxycarbonyl-protected amine. These compounds were prepared through cyclization and copolymerization processes, leading to polymers with potential applications in biomedical fields due to their biodegradable nature (Veld, Dijkstra, & Feijen, 1992).

Gastrokinetic Activity

Another research focus is on the development of novel benzamides, including derivatives of N-(2-methoxybenzyl)-4-morpholinecarboxamide, as selective and potent gastrokinetic agents. These compounds have been synthesized and evaluated for their effects on gastric emptying, showing potential as treatments for gastrointestinal motility disorders (Kato et al., 1992).

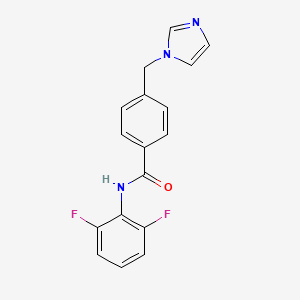

Receptor Interaction Profiles

Research on the receptor interaction profiles of novel N-2-methoxybenzyl derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) has been conducted to understand their pharmacological properties. These studies aim to characterize the binding affinities and functional activities of these compounds at various receptors, contributing to knowledge on their potential psychoactive effects and interactions (Rickli et al., 2015).

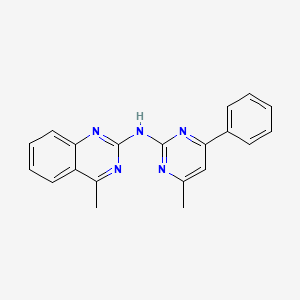

Antiproliferative Activity

The synthesis and structural characterization of compounds such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide have been explored for their antiproliferative activity against cancer cell lines. These studies contribute to the ongoing search for new anticancer agents with specific mechanisms of action (Lu et al., 2021).

Corrosion Inhibition

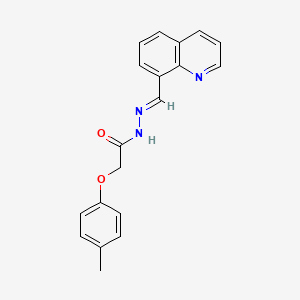

Investigations into the corrosion inhibition of mild steel by compounds including 3-(5-methoxy-2-hydroxybenzylideneamino)-2-(-5-methoxy-2-hydroxyphenyl)-2,3-dihydroquinazoline-4(1H)-one demonstrate the potential of N-(2-methoxybenzyl)-4-morpholinecarboxamide derivatives in protecting metals from corrosion, which is crucial for industrial applications (Khan et al., 2017).

作用機序

Safety and Hazards

将来の方向性

Further investigation on the mechanism of action, chemical, pharmacological and toxicological properties is needed to evaluate NBOMe potential harmful effects . There is also a need for updated comprehensive analytical methods, particularly when analyzing biological matrices, both traditional and alternative ones, for the search of newly emerging designer drugs .

特性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-17-12-5-3-2-4-11(12)10-14-13(16)15-6-8-18-9-7-15/h2-5H,6-10H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFROEBVTMBSEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-methoxyphenyl)methyl]morpholine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5507738.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methyl-2-pyridinyl)propyl]acetamide](/img/structure/B5507740.png)

![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine](/img/structure/B5507803.png)

![2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5507804.png)

![{3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol](/img/structure/B5507821.png)

![N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide](/img/structure/B5507826.png)